![molecular formula C6H14O2Si B13454372 [1-(Hydroxymethyl)silolan-1-yl]methanol](/img/structure/B13454372.png)
[1-(Hydroxymethyl)silolan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Hydroxymethyl)silolan-1-yl]methanol: is a chemical compound with the molecular formula C6H14O2Si It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)silolan-1-yl]methanol typically involves the reaction of silane precursors with formaldehyde under controlled conditions. One common method is the hydrosilylation reaction, where a silane compound reacts with formaldehyde in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)silolan-1-yl]methanol can undergo oxidation reactions to form siloxane compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reaction with alkyl halides can yield alkylsilane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products:
Oxidation: Siloxane compounds.
Reduction: Silane derivatives.
Substitution: Alkylsilane or acylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Hydroxymethyl)silolan-1-yl]methanol is used as a precursor for the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its silicon-based structure is of interest for developing new biomaterials and drug delivery systems.
Medicine: In medicine, this compound is investigated for its potential use in medical implants and prosthetics due to its biocompatibility and stability.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its ability to form stable bonds with various substrates makes it valuable in manufacturing high-performance materials.
Wirkmechanismus
The mechanism of action of [1-(Hydroxymethyl)silolan-1-yl]methanol involves its ability to form strong covalent bonds with other molecules. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, enhancing its reactivity. The silicon atom in the structure provides unique properties, such as thermal stability and resistance to oxidation, which contribute to its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
[1-(Hydroxymethyl)tetrahydrofuran-1-yl]methanol: Similar in structure but contains an oxygen atom instead of silicon.
[1-(Hydroxymethyl)cyclohexan-1-yl]methanol: Similar in structure but contains a carbon ring instead of silicon.
Uniqueness: The presence of a silicon atom in [1-(Hydroxymethyl)silolan-1-yl]methanol distinguishes it from other similar compounds. Silicon imparts unique properties such as increased thermal stability, resistance to oxidation, and the ability to form strong covalent bonds with a variety of substrates. These properties make it particularly valuable in applications where durability and stability are essential.
Eigenschaften
Molekularformel |
C6H14O2Si |
|---|---|
Molekulargewicht |
146.26 g/mol |
IUPAC-Name |
[1-(hydroxymethyl)silolan-1-yl]methanol |
InChI |
InChI=1S/C6H14O2Si/c7-5-9(6-8)3-1-2-4-9/h7-8H,1-6H2 |
InChI-Schlüssel |
ZPHTYAULRFPUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Si](C1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



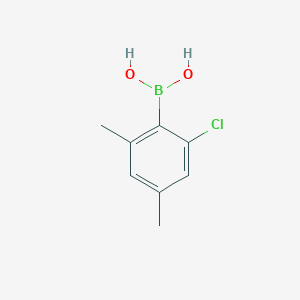
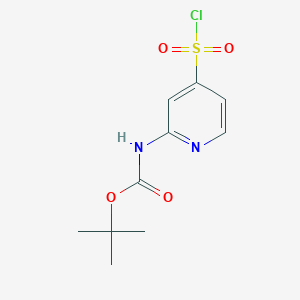
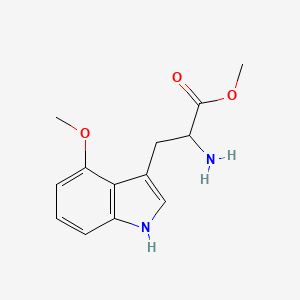
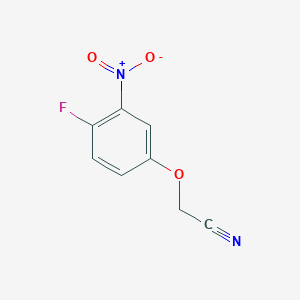
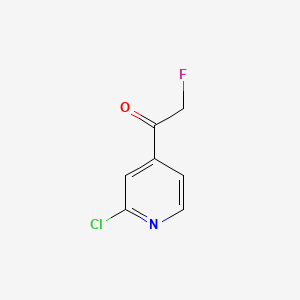
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
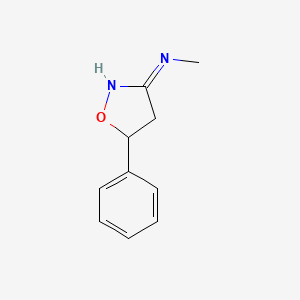
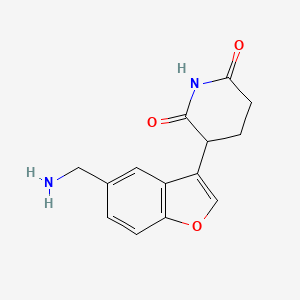
![6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13454333.png)
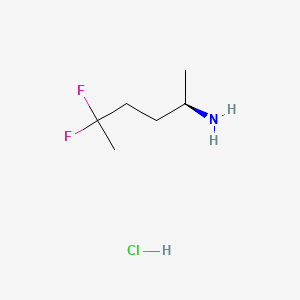

![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)

